tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
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Overview
Description
tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate: is a chemical compound with the molecular formula C13H21NO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-azaspiro[44]non-7-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for understanding the interactions between spiro compounds and biological targets.
Medicine: In medicine, tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Comparison: Compared to these similar compounds, tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate has a unique spirocyclic structure that imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFRMBXCOMEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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